molecular formula C15H10Cl2O3 B3025070 3,5-Dichloro-3',4'-(ethylenedioxy)benzophenone CAS No. 951885-38-4

3,5-Dichloro-3',4'-(ethylenedioxy)benzophenone

Cat. No. B3025070
CAS RN: 951885-38-4
M. Wt: 309.1 g/mol
InChI Key: WXNAZOVMJSPUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-3’,4’-(ethylenedioxy)benzophenone is a synthetic organic compound . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular formula of 3,5-Dichloro-3’,4’-(ethylenedioxy)benzophenone is C15H10Cl2O3. The molecular weight is 309.1 g/mol. The compound has a complexity of 353, a rotatable bond count of 2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, a topological polar surface area of 35.5, and a heavy atom count of 20 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-3’,4’-(ethylenedioxy)benzophenone include its molecular formula (C15H10Cl2O3), molecular weight (309.1 g/mol), and its structure . Unfortunately, specific details such as melting point, boiling point, and density were not found in the sources.

Scientific Research Applications

Transformation in Water Treatment

Research on benzophenones, such as 3,5-Dichloro-3',4'-(ethylenedioxy)benzophenone, has shown that during water treatment processes, these compounds can undergo significant transformations. For instance, the study by Liu et al. (2016) found that 4-hydroxyl benzophenone can react with disinfectant chlorine during chlorination disinfection, leading to the formation of toxic by-products, including 3,5-dichloro-4-hydroxybenzophenone, which may increase acute toxicity (Liu, Wei, Liu, & Du, 2016).

Stability and Toxicity in Chlorinated Water

Another study explored the stability and toxicity of chlorinated benzophenone-type UV filters in water. Zhuang et al. (2013) demonstrated the formation of chlorinated products, including 3,5-dichloro-2-hydroxy-4-methoxybenzophenone, when benzophenone UV filters like BP3 and BP4 reacted with disinfection reagents. These chlorinated derivatives were found to be less stable and exhibited similar toxicity levels to the parent compounds, highlighting the ecological risks associated with these transformations (Zhuang, Žabar, Grbović, Dolenc, Yao, Tišler, & Trebše, 2013).

Environmental and Health Impact

The environmental and health impacts of benzophenone derivatives have been a subject of concern. Guo et al. (2016) investigated the degradation of benzophenone-3 (BP-3) in aqueous solution by ozonation. They found that higher ozone doses could increase the toxicity of the solution due to the formation of more intermediates, suggesting the need for careful consideration of water treatment methods for these compounds (Guo, Lin, Xu, & Qi, 2016).

Anti-Tumor and Proapoptotic Effects

The potential therapeutic applications of benzophenone derivatives have been explored in cancer research. Prabhakar et al. (2006) synthesized novel benzophenone analogues and investigated their anti-tumor and proapoptotic effects on Ehrlich ascites tumor cells. Their results suggested these compounds could be potent anti-tumor agents (Prabhakar, Khanum, Jayashree, Salimath, & Shashikanth, 2006).

properties

IUPAC Name

(3,5-dichlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c16-11-5-10(6-12(17)8-11)15(18)9-1-2-13-14(7-9)20-4-3-19-13/h1-2,5-8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNAZOVMJSPUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-3',4'-(ethylenedioxy)benzophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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